3-Acetoxybenzyl 2-chloro-3-pyridyl ketone
Description
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a bifunctional organic compound featuring two distinct moieties:
- 2-Chloro-3-pyridyl ketone: A pyridine ring substituted with a chlorine atom at the 2-position and a ketone group at the 3-position, which may influence electronic properties and reactivity.
This compound’s structure suggests applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or material science (e.g., coordination polymers).
Properties
CAS No. |
898766-38-6 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
[3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-5-2-4-11(8-12)9-14(19)13-6-3-7-17-15(13)16/h2-8H,9H2,1H3 |
InChI Key |
FVQWWDQWZNIXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone may involve continuous flow chemistry techniques. These methods offer advantages such as increased efficiency, scalability, and environmental friendliness . The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-acetoxybenzyl 2-chloro-3-pyridyl ketone exhibit notable antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess selective antibacterial activity against Gram-positive bacteria, including strains resistant to common antibiotics like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents .
2. Anti-inflammatory Properties
Studies have indicated that certain derivatives of ketones, particularly those incorporating pyridine moieties, can exhibit anti-inflammatory effects. This is particularly relevant in the design of new therapeutic agents aimed at treating inflammatory diseases. The structure of 3-acetoxybenzyl 2-chloro-3-pyridyl ketone may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in this area .
3. Anticancer Potential
There is emerging evidence that compounds with similar structures may possess anticancer properties. Research into pyridine-containing compounds has shown potential for inhibiting cancer cell proliferation. The specific mechanism by which 3-acetoxybenzyl 2-chloro-3-pyridyl ketone exerts its effects requires further exploration, but its structural characteristics suggest it could interact with biological targets involved in cancer progression .
Agricultural Applications
1. Insecticidal Properties
The compound's structural features suggest potential use as an insecticide or acaricide. Research into related compounds has demonstrated their effectiveness against various agricultural pests, which could be beneficial for crop protection strategies. The chlorinated pyridine component is particularly relevant, as chlorinated compounds often exhibit enhanced biological activity against insects .
2. Soil Treatment Efficacy
Given the challenges associated with pest control in agricultural settings, compounds like 3-acetoxybenzyl 2-chloro-3-pyridyl ketone could be developed for soil treatment applications. Its ability to migrate through soil and affect pest populations directly could lead to more effective pest management solutions, reducing the need for traditional spraying methods that can be less efficient and environmentally damaging .
Case Study 1: Antibacterial Screening
In a study evaluating a library of heterocyclic compounds, derivatives similar to 3-acetoxybenzyl 2-chloro-3-pyridyl ketone were tested against various bacterial strains. Results indicated significant antibacterial activity against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .
Case Study 2: Agricultural Efficacy
Field trials involving related compounds demonstrated effective pest control when applied as soil treatments. The results indicated a reduction in pest populations and improved crop yields, suggesting that formulations based on 3-acetoxybenzyl 2-chloro-3-pyridyl ketone could be developed for commercial agricultural use .
Mechanism of Action
The mechanism of action of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol. The 2-chloro-3-pyridyl ketone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bis(2-Chloro-3-Pyridyl) Diselenide
- Structure : Two 2-chloro-3-pyridyl groups linked by a diselenide (Se–Se) bond .
- Key Differences: Bonding: The Se–Se bond (2.28–2.34 Å) in diselenide contrasts with the C=O bond (~1.22 Å) in the ketone, leading to distinct reactivity (e.g., redox activity in diselenides vs. nucleophilic addition in ketones). Crystallography: Bis(2-chloro-3-pyridyl) diselenide crystallizes in a monoclinic P21/c space group, while the ketone’s bulkier acetoxybenzyl group may favor a different packing arrangement . Spectroscopy: IR spectra of pyridyl diselenides show Se–Se stretching (~350 cm⁻¹), absent in the ketone, which would instead exhibit C=O stretches (~1700 cm⁻¹) .
Ethyl 3-(2-Chloro-3-Pyridyl) Acrylate
- Structure : 2-Chloro-3-pyridyl group attached to an acrylate ester .
- Key Differences :
- Functional Group : The acrylate ester (–COOEt) is more electron-withdrawing than the benzyl ketone, altering conjugation and reactivity.
- Solubility : The ester may enhance water solubility compared to the lipophilic acetoxybenzyl group.
- Applications : Acrylates are common in polymer chemistry, whereas ketones are used in catalysis or drug design.
3-Acetylpyridine
- Structure : Pyridine ring with a ketone group at the 3-position .
- Key Differences :
- Substituents : Lacks the chloro and acetoxybenzyl groups, reducing steric hindrance and lipophilicity (Log Kow for 3-acetylpyridine: ~0.5 vs. estimated >3.0 for 3-acetoxybenzyl analog).
- Bioactivity : 3-Acetylpyridine is a neurotoxin, while the chloro and benzyl groups in the target compound may confer distinct biological interactions.
Quaternary Ammonium Compounds (e.g., BAC-C12)
- Structure : Alkyltrimethylammonium surfactants with a polar head and hydrophobic tail .
- Key Differences :
Research Implications and Limitations
- Structural Insights : The 2-chloro-3-pyridyl moiety is recurrent in diverse compounds, suggesting its utility in tuning electronic properties. The acetoxybenzyl group likely enhances stability and bioavailability compared to simpler analogs .
- Methodology Gaps : While spectrofluorometry and tensiometry are used for surfactants , their applicability to neutral ketones requires validation.
- Future Directions : Synthesis and crystallographic analysis of 3-acetoxybenzyl 2-chloro-3-pyridyl ketone are needed to confirm predicted properties.
Biological Activity
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is . It features a benzyl moiety with an acetoxy group and a pyridyl ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.68 g/mol |
| IUPAC Name | 3-acetoxybenzyl 2-chloro-3-pyridyl ketone |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs containing pyridine rings have shown selective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
In a study focusing on related compounds, it was observed that the presence of halogen substituents, such as chlorine, enhances antimicrobial efficacy. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone has been investigated in several studies. Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells .
A recent study highlighted that derivatives of this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Activity
Anti-inflammatory properties are another area where this compound shows promise. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro. The action mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in inflammation .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine-based compounds demonstrated that those with acetoxy groups displayed enhanced antibacterial activity against Micrococcus luteus, suggesting a structure-activity relationship that could be explored further for drug development .
- Cytotoxicity Assessment : In vitro tests on A549 lung adenocarcinoma cells revealed that treatment with related ketones resulted in a dose-dependent decrease in cell viability, indicating potential for therapeutic applications in oncology .
- Inflammation Models : In animal models, compounds similar to 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone showed reduced edema formation and lower levels of inflammatory markers when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone to achieve high purity?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For purification, fractional crystallization using mixed solvents (e.g., dichloromethane/hexane) is effective, as demonstrated in analogous chloro-pyridyl compounds . Chromatographic techniques (HPLC or column chromatography) with polar stationary phases can isolate the product with >95% purity, similar to phenyl ether derivatives . Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via melting point analysis and NMR spectroscopy.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the acetoxybenzyl and 2-chloro-3-pyridyl substituents. IR spectroscopy identifies ketone (C=O stretch ~1700 cm) and ester (C-O stretch ~1250 cm) functional groups.
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry and intermolecular interactions. Monoclinic crystal systems (space group C2/c) are common in related chloro-pyridyl structures, with hydrogen bonding influencing packing .
Q. How do structural features like the chloro-pyridyl group influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chloro group at the pyridyl 2-position enhances electrophilicity at the ketone, facilitating nucleophilic additions. Steric hindrance from the acetoxybenzyl group may slow reactions at the ortho position. Compare reactivity with analogs (e.g., methyl 3-pyridyl ketone) via kinetic studies under controlled conditions (solvent, temperature) .
Advanced Research Questions
Q. How can computational models predict the bioactivity or receptor interactions of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone?
- Methodological Answer : Hybrid receptor-response models combine molecular docking (e.g., AutoDock Vina) with quantitative structure-activity relationship (QSAR) analysis. For example, Saito et al. (2009) mapped agonist profiles using heterologously expressed receptors, while Haddad et al. (2008b) employed meta-analysis of existing datasets to extrapolate activity . Validate predictions via in vitro assays (e.g., fluorescence-based binding studies).
Q. What strategies resolve contradictions in experimental data from divergent methodologies (e.g., computational vs. wet-lab results)?
- Methodological Answer : Apply inferential statistics (ANOVA, t-tests) to assess variability between datasets. For instance, computational models assuming single-receptor interactions (Haddad et al., 2008a) may conflict with multi-receptor agonistic profiles (Saito et al., 2009). Use principal component analysis (PCA) to identify clusters of chemical features driving divergence . Reconcile discrepancies by repeating experiments under standardized conditions (e.g., pH, solvent) .
Q. How to design a multi-receptor study to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Step 1 : Select a panel of receptors (e.g., GPCRs, ion channels) based on structural homology to known pyridyl ketone targets.
- Step 2 : Use dose-response assays (EC/IC) to quantify activity.
- Step 3 : Apply machine learning (e.g., random forest regression) to correlate substituent effects (Cl, acetoxy groups) with receptor activation. Cross-validate with leave-one-out (LOO) methods .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism, R). Report confidence intervals for EC values and use Akaike’s Information Criterion (AIC) to compare model fits. For multi-experiment studies, apply mixed-effects models to account for batch variability .
Q. How to validate crystallographic data against computational molecular geometry predictions?
- Methodological Answer : Compare XRD-derived bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Root-mean-square deviation (RMSD) values <0.1 Å indicate strong agreement. Discrepancies >0.3 Å suggest lattice packing effects or computational approximations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
